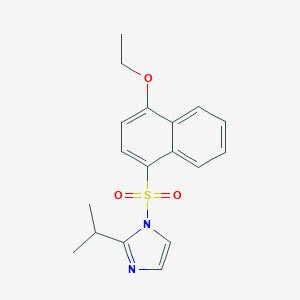

1-((4-ethoxynaphthalen-1-yl)sulfonyl)-2-isopropyl-1H-imidazole

Description

Properties

IUPAC Name |

1-(4-ethoxynaphthalen-1-yl)sulfonyl-2-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-4-23-16-9-10-17(15-8-6-5-7-14(15)16)24(21,22)20-12-11-19-18(20)13(2)3/h5-13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJKRMWCWWBSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The target compound features a naphthalene core substituted with an ethoxy group at position 4 and a sulfonyl group at position 1. The sulfonyl moiety bridges the naphthalene system to a 2-isopropyl-substituted imidazole ring. The molecular formula and SMILES string CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3C(C)C highlight critical functional groups requiring sequential installation.

Retrosynthetic Disconnections

-

Sulfonamide Bond Formation : Disconnection at the sulfonyl group reveals 4-ethoxynaphthalene-1-sulfonyl chloride and 2-isopropylimidazole as precursors.

-

Naphthalene Functionalization : The ethoxy group is introduced via nucleophilic substitution or Mitsunobu reaction on 1-naphthol.

-

Imidazole Substitution : The isopropyl group at position 2 of imidazole is installed through alkylation or via pre-substituted imidazole derivatives.

Synthesis of Key Intermediates

Preparation of 4-Ethoxynaphthalen-1-ol

Method :

-

Ethoxylation of 1-Naphthol : Reacting 1-naphthol with ethyl bromide or ethyl iodide in the presence of a base (e.g., ) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.

-

Yield : ~70–85% after recrystallization from ethanol.

Challenges :

Synthesis of 4-Ethoxynaphthalene-1-sulfonyl Chloride

Method :

-

Sulfonation : Treat 4-ethoxynaphthalen-1-ol with concentrated or chlorosulfonic acid at 0–5°C to form 4-ethoxynaphthalene-1-sulfonic acid.

-

Chlorination : React the sulfonic acid with or under reflux to yield the sulfonyl chloride.

Reaction Conditions :

-

Temperature: 0–5°C (sulfonation), 60–80°C (chlorination).

-

Solvent: Dichloromethane or as both reactant and solvent.

-

Yield: ~65–75% after vacuum distillation.

Sulfonylation of 2-Isopropylimidazole

Coupling Reaction

Procedure :

-

Mix equimolar amounts of 4-ethoxynaphthalene-1-sulfonyl chloride and 2-isopropylimidazole in anhydrous .

-

Add a tertiary amine base (e.g., triethylamine) to scavenge .

Optimization Parameters :

Alternative Routes: Ullmann Coupling

Adaptation from Patent CN113512003A :

-

Replace p-bromoanisole with a brominated naphthalene derivative.

-

Use CuI or as a catalyst in NMP at 120°C for 12 hours to couple imidazole to the naphthalene system.

-

Subsequent sulfonation and ethoxylation steps may follow.

Advantages :

-

Avoids handling sulfonyl chlorides directly.

-

Higher regiocontrol for naphthalene functionalization.

Disadvantages :

-

Requires brominated naphthalene precursors, increasing synthetic steps.

Purification and Characterization

Recrystallization Techniques

Spectroscopic Data

-

NMR : Key peaks include aromatic protons (δ 7.5–8.5 ppm), ethoxy (δ 1.4 ppm), and isopropyl (δ 3.2 ppm).

Challenges and Mitigation Strategies

Steric Hindrance in Sulfonylation

Chemical Reactions Analysis

Types of Reactions: 1-((4-ethoxynaphthalen-1-yl)sulfonyl)-2-isopropyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-((4-ethoxynaphthalen-1-yl)sulfonyl)-2-isopropyl-1H-imidazole exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can induce apoptosis in cancer cells by modulating the expression of key proteins involved in the apoptotic pathway. Specifically, one study demonstrated that an imidazole derivative increased the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 in HeLa cells, leading to enhanced apoptosis through mitochondrial pathways .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| 4f | HeLa | Induction of apoptosis via Bax/Bcl-2 modulation | |

| 1 | Various | Cell cycle arrest and apoptosis induction |

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. The sulfonyl group can form strong interactions with active sites on target enzymes, potentially leading to the development of new inhibitors for therapeutic purposes. Such interactions are critical in designing drugs targeting specific enzymatic pathways involved in disease processes.

Case Study 1: Antitumor Activity Evaluation

In a study evaluating novel imidazole derivatives, it was found that certain modifications to the imidazole ring significantly enhanced their antiproliferative effects against multiple cancer cell lines. The derivatives demonstrated selective toxicity towards tumor cells compared to normal cells, suggesting their potential as targeted cancer therapies .

Case Study 2: Mechanistic Studies on Apoptosis

Another research effort focused on understanding the mechanism by which imidazole derivatives induce apoptosis. The findings revealed that these compounds activate caspase pathways, leading to programmed cell death in malignant cells while sparing normal cells . This selectivity is crucial for minimizing side effects in cancer treatment.

Mechanism of Action

The mechanism of action of 1-((4-ethoxynaphthalen-1-yl)sulfonyl)-2-isopropyl-1H-imidazole depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Structural Features

The target compound is compared below with structurally related sulfonated imidazoles and aryl-substituted imidazoles (Table 1).

Table 1: Structural Comparison of Selected Imidazole Derivatives

*Estimated based on structural analysis.

Key Observations:

- Naphthalene vs.

- Substituent Effects : The ethoxy group is electron-donating, contrasting with nitro groups in nitroimidazoles (e.g., ) or methyl groups in phenyl derivatives . This difference influences electronic properties and reactivity.

- Steric Bulk : The 2-isopropyl group on the imidazole introduces steric hindrance, which may affect binding affinity or solubility compared to smaller substituents like methyl or ethyl .

Physicochemical Properties

- Electronic Effects : The ethoxy group’s electron-donating nature contrasts with electron-withdrawing groups (e.g., nitro in ), altering charge distribution and reactivity .

Biological Activity

The compound 1-((4-ethoxynaphthalen-1-yl)sulfonyl)-2-isopropyl-1H-imidazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features an imidazole ring, which is known for its diverse biological roles, including interactions with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The imidazole moiety plays a crucial role in modulating enzyme activity and receptor binding.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Interaction : It potentially interacts with G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, indicating its potential utility in treating inflammatory diseases.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity in cancer cell lines | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell proliferation. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.

Case Study 2: In Vivo Anti-inflammatory Study

In a murine model of arthritis, administration of the compound led to a significant decrease in paw swelling and serum levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). These findings suggest that the compound may modulate immune responses effectively.

Q & A

Q. How can crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Use X-ray diffraction (Cu-Kα radiation) to determine bond lengths and angles. Compare with DFT-optimized geometries to identify strain or conjugation effects. For example, the dihedral angle between naphthalene and imidazole rings influences π-stacking in solid-state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.